molecular formula C9H6F3N3O B12904995 2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 89522-08-7

2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12904995
CAS No.: 89522-08-7
M. Wt: 229.16 g/mol
InChI Key: CPVKYXAODHEWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a phenyl group at position 2 and a trifluoromethyl (CF₃) group at position 3. Its molecular formula is C₉H₆F₃N₃O (molecular weight: 229.16 g/mol). The triazolone scaffold is known for its versatility in medicinal chemistry and materials science due to its hydrogen-bonding capacity and stability conferred by the CF₃ group .

Properties

CAS No.

89522-08-7

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

2-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-13-8(16)15(14-7)6-4-2-1-3-5-6/h1-5H,(H,13,14,16)

InChI Key

CPVKYXAODHEWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one exhibits significant antimicrobial properties. It inhibits the growth of various bacteria and fungi by disrupting cellular processes. The mechanisms include:

  • Enzyme Inhibition : The compound interferes with key enzymes essential for microbial metabolism.
  • Cell Membrane Disruption : It compromises the integrity of microbial cell membranes, leading to cell lysis.

Anti-inflammatory and Anticancer Potential

Studies have shown that derivatives of this compound possess anti-inflammatory and anticancer activities. These effects are attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells.

Applications in Medicinal Chemistry

The compound serves as a scaffold for the development of novel pharmaceuticals. Its derivatives are being investigated for:

  • Anti-infective agents : Targeting resistant strains of bacteria.
  • Anti-cancer drugs : Developing compounds that can selectively induce cancer cell death.

Agrochemical Applications

In agriculture, this compound is being explored for its potential as a pesticide. The trifluoromethyl group enhances the compound's efficacy against pests while providing stability in various environmental conditions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural DifferencesUnique Properties
2-Phenyl-1H-1,2,4-triazol-3(2H)-oneLacks trifluoromethyl groupDifferent biological activity profile
5-(Trifluoromethyl)-1H-1,2,4-triazol-3(2H)-oneLacks phenyl groupVariations in reactivity and applications
2-Phenyl-5-(methyl)-1H-1,2,4-triazol-3(2H)-oneSubstituted methyl for trifluoromethylAltered chemical properties affecting biological activity

The presence of the trifluoromethyl group significantly enhances lipophilicity and metabolic stability compared to its analogs.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized various strains to evaluate the Minimum Inhibitory Concentration (MIC) values and found promising results indicating effective inhibition at low concentrations.

Case Study 2: Agrochemical Development

Another research project focused on synthesizing agrochemical formulations containing this compound. Field trials showed that crops treated with formulations based on this compound had significantly lower pest populations compared to untreated controls. This suggests potential for commercial application in crop protection.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolone core is shared among analogs, but substituent variations significantly influence properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Activity Reference
Target Compound C₉H₆F₃N₃O 229.16 Phenyl, CF₃ Understudied (hypothesized antimicrobial/pharmaceutical) -
2-(5-Chloro-2-hydroxyphenyl)-5-(2-CF₃-phenyl)-... C₁₅H₉ClF₃N₃O₂ 355.70 Cl, OH, CF₃ Antimicrobial (potential)
Aprepitant (EMEND®) C₂₃H₂₁F₇N₄O₃ 534.43 CF₃, fluorophenyl, morpholinyl NK-1 receptor antagonist (antiemetic)
5-[3-Amino-5-CF₃-phenyl]-... C₉H₇F₃N₄O 260.18 NH₂, CF₃ Unspecified (structural studies)
4-(Thiadiazol-2-yl)-2-phenyl-5-vinyl-... C₁₇H₁₂N₆OS 356.38 Thiadiazole, vinyl Antimicrobial

Key Observations :

  • Electron-Withdrawing Groups : The CF₃ group enhances metabolic stability and lipophilicity, as seen in Aprepitant’s pharmacokinetic profile .
  • Halogen Effects : The chloro and hydroxyphenyl groups in the C₁₅H₉ClF₃N₃O₂ derivative () may improve antimicrobial activity via increased electrophilicity .
  • Bulkier Substituents : Aprepitant’s morpholinyl and fluorophenyl groups enable selective receptor binding, contrasting with simpler analogs like the target compound .

Industrial and Pharmaceutical Relevance

  • Aprepitant : A commercial drug demonstrating the scaffold’s applicability in oncology supportive care .
  • Energetic Materials : Nitrotriazole derivatives (e.g., NTO in ) exploit the triazolone ring’s stability for low-sensitivity explosives, diverging from pharmaceutical uses .

Biological Activity

2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring that is substituted with both a phenyl and a trifluoromethyl group, which enhances its chemical properties and potential therapeutic applications.

  • Molecular Formula : C9_9H6_6F3_3N3_3O
  • CAS Number : 89522-08-7
  • Molecular Weight : 229.16 g/mol
  • IUPAC Name : 2-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-one

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and antifungal properties. The presence of the trifluoromethyl group significantly contributes to its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits considerable antimicrobial activity against various bacterial and fungal strains. It is believed to inhibit microbial growth by interfering with essential cellular processes.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The exact mechanism of action remains under investigation; however, it is thought to involve:

  • Inhibition of key enzymes involved in cell wall synthesis.
  • Disruption of cell membrane integrity.
    These actions lead to the impairment of microbial growth and proliferation.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound revealed that it effectively inhibited the growth of Candida species. The compound was tested against several strains, demonstrating a significant reduction in fungal viability at concentrations as low as 16 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited notable cytotoxicity with IC50_{50} values in the range of 25–50 µM, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives, such as 2-Phenyl-1H-1,2,4-triazole and 5-(trifluoromethyl)-1H-1,2,4-triazole derivatives, the trifluoromethyl substitution in this compound enhances its biological activity due to increased lipophilicity and electron-withdrawing effects .

Table 2: Comparison of Biological Activities

CompoundMIC (µg/mL) against E. coliIC50_{50} (µM) in Cancer Cells
2-Phenyl-5-(trifluoromethyl)-1,2-dihydro...6425–50
2-Phenyl-1H-1,2,4-triazole>128>100
5-(Trifluoromethyl)-1H-1,2,4-triazole32>100

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted carbonyl precursors. For example, reacting hydrochloric acid salts of semicarbazide (e.g., thiosemicarbazide) with formic acid under reflux yields triazolone derivatives with ~93–97% efficiency. Reaction conditions (temperature, solvent, and catalyst) significantly influence regioselectivity and purity. Post-synthetic purification via recrystallization or column chromatography is recommended .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and aromaticity.
  • FT-IR to identify carbonyl (C=O) and NH stretching vibrations (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) to resolve the 3D conformation and hydrogen-bonding networks .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) in anhydrous solvents like acetonitrile or DMF at –20°C. Avoid prolonged exposure to light, as the trifluoromethyl group may undergo photolytic degradation .

Advanced Research Questions

Q. How can computational methods predict the decomposition pathways of this triazolone derivative?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) combined with density functional theory (DFT) to simulate high-temperature decomposition. For instance, AIMD trajectories reveal dominant pathways like C–NO₂ homolysis or HONO elimination. Transition-state analysis using Gaussian or ORCA software identifies energy barriers (e.g., ~38 kcal/mol for H-migration-initiated ring opening) .

Q. What strategies improve the pharmacological activity of triazolone-based analogs?

  • Methodological Answer : Structural modifications at the 2-phenyl or 5-trifluoromethyl positions influence bioactivity. For example:

  • Introducing electron-withdrawing groups (e.g., –CF₃) enhances metabolic stability.
  • Substituting the phenyl ring with fluorinated or morpholine moieties (as in Aprepitant) improves receptor binding affinity and CNS penetration .

Q. How to resolve contradictions in reported reaction yields for triazolone syntheses?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Use HPLC-MS to trace byproducts (e.g., dimerization products).
  • Catalyst choice : Screen alternatives like p-toluenesulfonic acid vs. Lewis acids (ZnCl₂).
  • Kinetic vs. thermodynamic control : Adjust reaction time (shorter for kinetic products) .

Q. What role does the trifluoromethyl group play in intermolecular interactions?

  • Methodological Answer : The –CF₃ group enhances lipophilicity and induces steric/electronic effects. Computational studies (e.g., NCI index analysis) show weak hydrogen bonding with proximal NH groups, while electrostatic potential maps highlight its electron-deficient nature, favoring π–π stacking with aromatic residues in protein targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.